1-Bromo-2,4-difluoro-5-nitrobenzene
CAS No.: 345-24-4
Cat. No.: VC1970373
Molecular Formula: C6H2BrF2NO2
Molecular Weight: 237.99 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 345-24-4 |
---|---|
Molecular Formula | C6H2BrF2NO2 |
Molecular Weight | 237.99 g/mol |
IUPAC Name | 1-bromo-2,4-difluoro-5-nitrobenzene |
Standard InChI | InChI=1S/C6H2BrF2NO2/c7-3-1-6(10(11)12)5(9)2-4(3)8/h1-2H |
Standard InChI Key | OOUUWURPSUSDTD-UHFFFAOYSA-N |
SMILES | C1=C(C(=CC(=C1Br)F)F)[N+](=O)[O-] |
Canonical SMILES | C1=C(C(=CC(=C1Br)F)F)[N+](=O)[O-] |
Introduction
Chemical Identity and Structure
Molecular Information
1-Bromo-2,4-difluoro-5-nitrobenzene has the molecular formula C₆H₂BrF₂NO₂ with a molecular weight of 237.99 g/mol . The structure consists of a benzene ring with a bromine atom at position 1, fluorine atoms at positions 2 and 4, and a nitro group at position 5. This specific arrangement of substituents contributes to its unique chemical behavior and reactivity profile.
Identification Parameters
The compound is cataloged with several identification parameters that facilitate its recognition in chemical databases and literature:
Parameter | Value |
---|---|
CAS Number | 345-24-4 |
MDL Number | MFCD00129166 |
InChI Key | OOUUWURPSUSDTD-UHFFFAOYSA-N |
HS Number | 2904.99.4700 |
These identifiers are essential for regulatory compliance and proper documentation in research and industrial settings .
Synonyms and Alternative Names
The compound is known by several alternative names in scientific literature and commercial catalogs:
-
5-Bromo-2,4-difluoronitrobenzene
-
2,4-Difluoro-5-Bromonitrobenzene
-
2,4-Difluoro-5-nitrobromobenzene
-
AURORA KA-7912
Physical Properties
Appearance and Basic Properties
1-Bromo-2,4-difluoro-5-nitrobenzene typically appears as a white or colorless to light yellow substance that can present as a powder, lump, or clear liquid depending on ambient conditions and purity levels . At standard room temperature, it exists as a liquid since its melting point is below typical ambient conditions.
Physical Constants
The compound is characterized by several key physical properties that determine its behavior in various experimental and industrial contexts:
These physical constants are critical for handling, processing, and purification procedures involving this compound .
Chemical Properties and Reactivity
Reactivity Profile
The electronic structure of 1-Bromo-2,4-difluoro-5-nitrobenzene, with its electron-withdrawing groups (bromine, fluorine, and nitro), creates a molecule that is particularly susceptible to nucleophilic aromatic substitution reactions . The nitro group strongly activates the positions ortho and para to it for such substitutions, while the halogen substituents provide excellent leaving groups for these transformations.
Nucleophilic Substitution Reactions
The compound readily undergoes nucleophilic aromatic substitution reactions, particularly with alkoxide nucleophiles. When treated with sodium methoxide in methanol, it produces a mixture of substitution products:
These reactions typically proceed with yields ranging from 72-86% depending on the reaction conditions employed. The regioselectivity of the substitution is influenced by the relative activating effects of the substituents and their positions on the aromatic ring .
Reduction Reactions
The nitro group in 1-Bromo-2,4-difluoro-5-nitrobenzene can be reduced to an amino group through various reduction protocols:
-
Iron powder with acetic acid in ethanol (90% yield)
-
Iron powder with ammonium chloride in ethanol/water (68.21% yield)
-
Iron with ammonium chloride in THF/ethanol/water (59.1% yield)
The resulting 5-bromo-2,4-difluoroaniline serves as a valuable intermediate for further transformations, particularly in pharmaceutical synthesis .
Synthesis Methods
Nitration of 1-Bromo-2,4-difluorobenzene
The primary synthetic route to 1-Bromo-2,4-difluoro-5-nitrobenzene involves the nitration of 1-Bromo-2,4-difluorobenzene. This reaction employs a mixture of concentrated nitric acid and sulfuric acid under carefully controlled temperature conditions .
A detailed procedure for this synthesis includes:
-
Preparing a suspension of 1-bromo-2,4-difluorobenzene (53.0 mmol, 6.00 mL) in concentrated H₂SO₄ (38.5 mL) at 0°C
-
Adding concentrated HNO₃ (34.0 mL) dropwise while maintaining the internal temperature below 20°C
-
Stirring the resulting mixture for 10 minutes at 0°C
-
Pouring the reaction mixture into ice/water with vigorous stirring
-
Extracting the product with diethyl ether (3 × 100 mL)
-
Washing the combined organic extracts with aqueous NaHCO₃ solution and brine
-
Drying over MgSO₄, filtering, and concentrating in vacuo
-
Purifying the crude product by flash chromatography (EtOAc: hexanes 1:9)
This method yields 1-Bromo-2,4-difluoro-5-nitrobenzene as a yellow oil with an excellent yield of approximately 97% .
Quality Control and Characterization
The synthesized product can be characterized by various analytical techniques:
-
¹H NMR spectroscopy shows characteristic signals at δ 8.45 (t, 1H, J = 7.5 Hz) and 7.16 (dd, 1H, J = 11.0, 8.6 Hz)
-
Mass spectrometry reveals molecular ion peaks at m/z 240, 238, 223, 221, and 112
These analytical data confirm the structural identity and purity of the synthesized compound.
Applications and Uses
Pharmaceutical Intermediates
1-Bromo-2,4-difluoro-5-nitrobenzene serves as a crucial pharmaceutical intermediate, particularly in the synthesis of novel N2-phenylpyrimidine-2,4-diamine compounds . These compounds demonstrate effective inhibition of epidermal growth factor receptor (EGFR) mutations, making them valuable in the treatment of EGFR-mutated cancers . The strategic positioning of the functional groups allows for controlled modifications during multi-step synthesis routes to complex drug molecules.
Synthetic Chemistry Applications
In the field of synthetic organic chemistry, this compound serves as a key building block that enables the efficient creation of complex molecules with precisely positioned functional groups . Its reactivity pattern allows for selective transformations, making it valuable in diversity-oriented synthesis and the preparation of compound libraries for drug discovery programs.
Material Science
In material science applications, 1-Bromo-2,4-difluoro-5-nitrobenzene contributes to the development of advanced materials with enhanced properties . It can modify polymers and coatings to improve their durability and resistance to environmental factors. The halogenated nature of the compound can impart flame retardancy, while its ability to participate in various coupling reactions makes it useful in creating specialized polymeric materials.
Analytical Chemistry
The unique structure of 1-Bromo-2,4-difluoro-5-nitrobenzene makes it valuable for developing analytical methods, particularly in chromatography . Its distinctive chemical signature and well-defined physical properties make it useful as a reference compound or internal standard in various analytical procedures designed to separate and identify other chemical compounds.
Biological Research
In biological research contexts, the compound is explored for its potential as a biological probe . Its distinctive structure and reactivity pattern allow it to interact with specific biological targets, helping scientists understand cellular processes and molecular interactions relevant to drug discovery efforts.
Environmental Studies
The compound finds application in environmental studies focused on assessing the impact of chemical pollutants . Its structural features make it useful in developing models for understanding the behavior of halogenated aromatic compounds in environmental systems, contributing to the development of safer alternatives in industrial applications.
Supplier | Purity | Package Sizes |
---|---|---|
TCI America | ≥98.0% (GC) | 1g, 5g |
Matrix Scientific | 95% for synthesis | Various |
Ambeed | 97% | Various |
Chem-Impex | Not specified | Various |
These commercial sources provide researchers and manufacturers with ready access to the compound for various applications .
Quality Specifications
Commercial samples of 1-Bromo-2,4-difluoro-5-nitrobenzene typically meet the following quality specifications:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume